![molecular formula C6H10N4 B577295 N2,N2-Dimethylpyrimidine-2,4-diamine CAS No. 1074-34-6](/img/structure/B577295.png)
N2,N2-Dimethylpyrimidine-2,4-diamine
Overview
Description
N2,N2-Dimethylpyrimidine-2,4-diamine is a molecule with the CAS Number: 856289-68-4 and a molecular weight of 138.17 . It is a widely studied and important molecule in the field of pharmaceuticals.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4-pyrimidinamine with dimethylamine in water and N,N-dimethylformamide. The reaction mixture is heated in a microwave reactor at 220°C for 30 minutes. The reaction mixture is then purified by RP-HPLC to yield this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 10 heavy atoms, 6 of which are aromatic. It has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 7.42 mg/ml .Scientific Research Applications
Antimicrobial Agents : A study by Rao, Rao, and Koteswara (2020) focused on the synthesis of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine / N5-(2substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine as potential antimicrobial agents. These compounds showed significant inhibition against various bacteria and fungi, suggesting their utility in the development of new antimicrobial drugs (M. S. Rao, T. B. Rao, & Cherukumalli Purna Koteswara, 2020).
Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which showed potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats. This study highlights its potential application in cancer treatment (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, & C. A. Nichol, 1980).
Synthesis of New Compounds for Various Applications : Beloglazkina et al. (2005) investigated the reactions of 5-acylpyrimidine-4-thiones with aliphatic diamines, resulting in new NiII and CoIII complexes. These complexes were studied for their electrochemical properties, suggesting applications in materials science and electrochemistry (E. Beloglazkina, A. A. Chizhevskii, V. N. Nuriev, R. L. Antipin, N. Zyk, I. Chernyshev, A. A. Moiseeva, & K. Butin, 2005).
Polyimide Synthesis : Wang, Liou, Liaw, and Huang (2008) synthesized new diamine monomers for the preparation of novel polyimides, which exhibited high glass transition temperatures, mechanical, and thermal properties. These materials have potential applications in high-performance plastics and coatings (Kun-Li Wang, W. Liou, D. Liaw, & Sheng-Tung Huang, 2008).
Larvicidal Activity : Gorle et al. (2016) prepared a series of pyrimidine derivatives and tested their larvicidal activity. The study found significant activity in several compounds, indicating potential use in pest control and public health (S. Gorle, S. Maddila, Santosh Chokkakula, P. Lavanya, Moganavelli Singh, & S. B. Jonnalagadda, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been shown to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
Related compounds have been shown to inhibit cdks . CDKs are pivotal kinases in cell cycle transition and gene transcription. Inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular pathways, including those involved in cell cycle progression and gene transcription .
Pharmacokinetics
The compound also has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, thereby inhibiting cell proliferation .
properties
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFILKPNHATWAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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